BenchChemオンラインストアへようこそ!

N-Hydroxy-4-acetylaminobiphenyl

glucuronide reactivity tRNA binding N-OH-AAF comparison

N-Hydroxy-4-acetylaminobiphenyl (N-OH-AABP; CAS 4463-22-3) is a synthetic hydroxamic acid derivative of the human bladder carcinogen 4-aminobiphenyl, bearing both N-hydroxy and N-acetyl substituents on the biphenyl-4-amine scaffold. It serves as the proximate carcinogenic metabolite in the metabolic activation pathway of 4-aminobiphenyl and 4-acetylaminobiphenyl, and is widely employed as a model arylhydroxamic acid in mechanistic toxicology, carcinogenesis, and xenobiotic metabolism research.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 4463-22-3
Cat. No. B1195057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-acetylaminobiphenyl
CAS4463-22-3
SynonymsN-hydroxy-4-acetylaminobiphenyl
N-hydroxy-N-4-acetylaminobiphenyl
N-hydroxy-N-4-biphenylacetamide
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O
InChIInChI=1S/C14H13NO2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,1H3
InChIKeyUNHSJQXRZCIATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-4-acetylaminobiphenyl (CAS 4463-22-3): Identity, Class, and Procurement Context


N-Hydroxy-4-acetylaminobiphenyl (N-OH-AABP; CAS 4463-22-3) is a synthetic hydroxamic acid derivative of the human bladder carcinogen 4-aminobiphenyl, bearing both N-hydroxy and N-acetyl substituents on the biphenyl-4-amine scaffold [1]. It serves as the proximate carcinogenic metabolite in the metabolic activation pathway of 4-aminobiphenyl and 4-acetylaminobiphenyl, and is widely employed as a model arylhydroxamic acid in mechanistic toxicology, carcinogenesis, and xenobiotic metabolism research [2]. Unlike its parent amide or non-hydroxylated analogs, N-OH-AABP requires further enzymatic activation (e.g., sulfation, O-acetylation) to generate the ultimate DNA-reactive electrophile, making it a critical intermediate for studying tissue-specific bioactivation [3].

Why N-Hydroxy-4-acetylaminobiphenyl Cannot Be Replaced by In-Class Hydroxamic Acids in Mechanistic Studies


Although structurally related N-arylhydroxamic acids such as N-hydroxy-2-acetylaminofluorene (N-OH-AAF) share the same N-hydroxy-N-acetyl functional group, they are not interchangeable surrogates for N-OH-AABP. Systematic comparative studies reveal divergent behaviours across multiple biologically relevant endpoints: glucuronide conjugate reactivity differs by ~27-fold in tRNA-binding assays [1]; hepatic DNA adduct formation kinetics and persistence profiles are distinct, with N-OH-AABP reaching maximal covalent binding at 0.5 h versus 1.5 h for N-OH-AAF [2]; and, most critically, N-OH-AABP is completely ineffective as a tumor promoter in the rat liver Solt-Farber model (0% GGT-positive liver volume), whereas N-OH-AAF occupies 22% of liver volume with preneoplastic foci under identical conditions [3]. These quantitative divergences mean that experimental conclusions drawn from one arylhydroxamic acid cannot be extrapolated to another without risking erroneous mechanistic inference.

Quantitative Differentiation Evidence for N-Hydroxy-4-acetylaminobiphenyl (CAS 4463-22-3) Against Key Comparators


Glucuronide Conjugate of N-OH-AABP Is ~27-Fold Less Reactive Toward tRNA Than That of N-OH-AAF

The glucuronide conjugate of N-OH-AABP (N-GlO-AABP) was directly compared with the glucuronide of N-hydroxy-2-acetylaminofluorene (N-GlO-AAF) for covalent binding to tRNA. Under comparable in vitro conditions, N-GlO-AABP yielded approximately 1 nmol of aminobiphenyl derivatives bound per mg RNA, whereas N-GlO-AAF produced 27 nmol of aminofluorene derivatives per mg tRNA [1]. This 27-fold lower reactivity was consistent across a range of glucuronide concentrations and was not significantly influenced by pH variation. The lower intrinsic reactivity of the biphenyl glucuronide translates to reduced spontaneous DNA adduct formation from this conjugate, implying that enzymatic activation (sulfation, O-acetylation) rather than glucuronide-mediated direct binding is the dominant bioactivation route for N-OH-AABP in target tissues [2].

glucuronide reactivity tRNA binding N-OH-AAF comparison DNA adduct precursor

N-OH-AABP Is a Complete Initiator but a Null Promoter in Rat Liver Carcinogenesis, Unlike N-OH-AAF

In a direct three-way head-to-head comparison using the modified Solt-Farber rat liver carcinogenesis model, N-OH-AABP, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), and N-hydroxy-4'-fluoro-4-acetylaminobiphenyl (N-OH-FAABP) were assessed for both initiation and promotion activity [1]. For initiation capacity, all three compounds were comparable when administered 24 h after partial hepatectomy (doses: N-OH-AAF 30 μmol/kg; N-OH-FAABP 120 μmol/kg; N-OH-AABP 120 μmol/kg). However, as promoters administered to rats previously initiated with diethylnitrosamine, their activities diverged dramatically: N-OH-AAF produced large GGT-positive foci occupying 22% of liver volume; N-OH-FAABP was a weak promoter (4% GGT-positive liver volume); and N-OH-AABP was totally ineffective, yielding 0% GGT-positive liver volume. This complete promoter-null phenotype was corroborated by clastogenicity data: N-OH-AAF was far more clastogenic (micronucleus formation) than N-OH-FAABP, which in turn exceeded N-OH-AABP [2].

tumor promotion initiation-promotion Solt-Farber assay GGT-positive foci N-OH-AAF comparison

N-OH-AABP Matches Monocyclic Hydroxamic Acids in Hemoglobin Oxidation but Outperforms N-OH-AAF in Potency and Duration

In a comparative study of N-hydroxy-N-arylacetamide toxicity in rats, N-OH-AABP was directly compared with N-hydroxy-2-acetylaminofluorene (N-OH-AAF) and several monocyclic analogs (N-hydroxy-4-chloroacetanilide, N-hydroxyphenacetin) for ferrihemoglobin-forming capacity [1]. After intraperitoneal injection into female and male rats, N-OH-AABP was as active as the monocyclic compounds in oxidizing hemoglobin, whereas N-OH-AAF produced markedly less ferrihemoglobin. Furthermore, N-OH-AABP exceeded all tested compounds—monocyclic and polycyclic alike—in the duration of its hemoglobin-oxidizing activity [2]. These data indicate that the biphenyl scaffold, combined with the N-hydroxy-N-acetyl functional group, confers both high potency and prolonged pharmacodynamic action for hemoglobin oxidation relative to the fluorenyl analog.

ferrihemoglobin formation methemoglobinemia N-OH-AAF comparison acute toxicity arylhydroxamic acid

Maximal Hepatic DNA Binding of N-OH-AABP Occurs at 0.5 h vs. 1.5 h for N-OH-AAF, with Distinct Adduct Persistence Profiles

A time-course study using 32P-postlabeling in male Sprague-Dawley rats compared hepatic DNA adduct formation following single equimolar injections of N-OH-AABP, N-OH-AAF, and the non-hepatocarcinogen N-hydroxy-2-acetylaminophenanthrene (N-OH-AAP) [1]. Maximal covalent DNA binding was reached at approximately 0.5 h for N-OH-AABP, 1.5 h for N-OH-AAF, and 24 h for N-OH-AAP. The adduct profiles were also qualitatively distinct: N-OH-AABP formed one major C8-deacetylated guanine adduct and two minor C8- and N2-acetylated guanine derivatives, with only the C8-deacetylated and N2-acetylated adducts remaining detectable at 29 days post-injection. In contrast, N-OH-AAF generated a more complex adduct spectrum including four newly detected major adducts comprising ~50% of total adducts during the first 4 h; the known major adducts decayed to 58%, 16%, and 6% of the 1.5-h value at 24 h, 9 d, and 29 d, respectively [2]. N-OH-AABP thus displays faster initial DNA binding and a simpler, more persistent adduct signature compared to N-OH-AAF.

DNA adduct kinetics 32P-postlabeling N-OH-AAF comparison adduct persistence hepatic carcinogenesis

Sulfation of N-OH-AABP vs. N-OH-ABP: Tissue-Specific and Developmental Stage-Dependent Inversion of Substrate Preference

The sulfation of N-OH-AABP (the acetylated hydroxamic acid) was directly compared with that of N-hydroxy-4-aminobiphenyl (N-OH-ABP, the non-acetylated hydroxylamine) in cytosolic preparations from human fetal, neonatal, and adult liver, as well as fetal and neonatal adrenal gland [1]. In fetal and neonatal adrenal cytosol, sulfation of N-OH-ABP was higher than that of N-OH-AABP. In fetal and neonatal liver, N-OH-ABP sulfation was also higher, by approximately 2-fold [2]. Strikingly, this preference was inverted in adult liver cytosol: sulfation of N-OH-AABP was higher than that of N-OH-ABP. This developmental-stage-dependent inversion of sulfotransferase substrate preference means that the acetylated hydroxamic acid becomes the preferentially sulfated substrate only in adult hepatic tissue, a finding with direct implications for age-dependent susceptibility to arylamine genotoxicity.

sulfotransferase developmental toxicology fetal bioactivation N-OH-ABP comparison tissue-specific metabolism

N-OH-AABP Nucleic Acid Binding Is ~309-Fold Lower Than Its O-Acetylated Derivative N-OAc-AABP, Defining the Rate-Limiting Activation Step

In a direct comparison using cultured human uroepithelial cells (HUC)—the prime target cell type for arylamine-induced bladder carcinogenesis—the nucleic acid binding capacities of N-OH-AABP and its O-acetylated derivative N-acetoxy-4-acetylaminobiphenyl (N-OAc-AABP) were quantified [1]. Incubation of [3H]N-OAc-AABP with HUC microsomes and tRNA or DNA resulted in 23.0 and 8.0 nmol of bound material per mg protein/mg nucleic acid, respectively. In contrast, [3H]N-OH-AABP yielded only 74.5 and 25.2 pmol per mg protein/mg RNA or DNA—corresponding to a ~309-fold lower binding to RNA and ~317-fold lower binding to DNA [2]. This vast difference quantifies the extent to which O-acetylation (or sulfation) is the obligate, rate-limiting activation step converting the stable hydroxamic acid into the ultimate DNA-reactive electrophile. For comparison, the acetyl CoA-dependent cytosol-mediated binding of the non-acetylated N-OH-ABP was 801 and 447 pmol/mg nucleic acid/mg protein to RNA and DNA respectively, intermediate between N-OH-AABP and N-OAc-AABP.

O-acetylation nucleic acid binding N-OAc-AABP comparison metabolic activation human uroepithelial cells

Optimal Scientific and Industrial Application Scenarios for N-Hydroxy-4-acetylaminobiphenyl (CAS 4463-22-3)


Initiation-Specific Hepatocarcinogenesis Studies Requiring Clean Separation from Tumor Promotion

N-OH-AABP is uniquely suited as an initiating agent in two-stage hepatocarcinogenesis protocols (modified Solt-Farber or similar) because it is a complete initiator yet a null promoter (0% GGT-positive liver volume vs. 22% for N-OH-AAF) [1]. This property allows researchers to study initiation mechanisms—DNA adduct formation, mutation spectra, clonal expansion of initiated cells—without the confounding variable of concurrent promotion activity that complicates interpretation when N-OH-AAF is used. Dosing at 120 μmol/kg i.p. 24 h after partial hepatectomy in male Wistar rats yields comparable initiation to N-OH-AAF at 30 μmol/kg [2].

Developmental and Tissue-Specific Sulfotransferase Bioactivation Profiling

Because N-OH-AABP exhibits a developmental-stage-dependent inversion of sulfation preference relative to N-OH-ABP—being the preferred substrate in adult human liver but not in fetal/neonatal tissues [1]—it serves as an essential probe substrate for phenotyping age-dependent and tissue-specific sulfotransferase activity. Procurement of high-purity N-OH-AABP is critical for in vitro sulfation assays using human cytosolic preparations spanning fetal (≥14 weeks), neonatal, and adult donors, where the approximately 2-fold activity difference between N-OH-AABP and N-OH-ABP can serve as a diagnostic ratio for sulfotransferase isoform contribution [2].

Human Urothelial Cell Metabolic Activation Assays for Bladder Carcinogen Research

N-OH-AABP is the preferred proximate carcinogen substrate for studying metabolic activation in cultured human uroepithelial cells (HUC), the direct target tissue for arylamine-induced bladder cancer [1]. Its intrinsically low spontaneous DNA reactivity (74.5 pmol RNA binding/mg protein vs. 23.0 nmol for N-OAc-AABP, a ~309-fold difference) makes it an ideal tool for measuring endogenous cellular O-acetyltransferase and sulfotransferase capacities, because background non-enzymatic binding is negligible [2]. This property is essential for quantitative structure-activity relationship (QSAR) studies examining how N-acetyl vs. N-hydroxy substitution patterns affect tissue-specific genotoxic potency.

Hemoglobin Oxidation Toxicology and Pharmacodynamic Duration Studies

In preclinical toxicology screening of arylhydroxamic acids for methemoglobinemia potential, N-OH-AABP provides the most sustained ferrihemoglobin signal among tested polycyclic and monocyclic N-hydroxy-N-arylacetamides [1]. Its activity matches monocyclic analogs in peak hemoglobin oxidation while exceeding all comparators—including N-OH-AAF—in duration of effect. This makes N-OH-AABP the compound of choice for time-course pharmacodynamic studies where prolonged hemoglobin oxidation facilitates sampling across extended post-exposure windows without signal decay confounding dose-response modeling [2].

Quote Request

Request a Quote for N-Hydroxy-4-acetylaminobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.